MP07-66

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

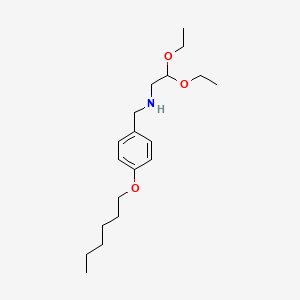

2,2-diethoxy-N-[(4-hexoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO3/c1-4-7-8-9-14-23-18-12-10-17(11-13-18)15-20-16-19(21-5-2)22-6-3/h10-13,19-20H,4-9,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCMPXCRPPCZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)CNCC(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of MP07-66 in PP2A Reactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Phosphatase 2A (PP2A) is a critical tumor suppressor that is frequently inactivated in various human cancers, including chronic lymphocytic leukemia (CLL). This inactivation is often mediated by endogenous inhibitors, such as the SET oncoprotein. MP07-66, a non-immunosuppressive analogue of FTY720, has emerged as a promising therapeutic agent that reactivates PP2A by disrupting the inhibitory SET-PP2A complex. This guide provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role in PP2A reactivation and the subsequent induction of apoptosis in cancer cells. Detailed experimental protocols and quantitative data are presented to support researchers in the field of drug development and cancer biology.

Mechanism of Action of this compound

This compound functions as a potent reactivator of the tumor suppressor protein phosphatase 2A (PP2A).[1] In many cancerous states, PP2A is sequestered and inhibited by the oncoprotein SET, leading to the sustained phosphorylation and activation of pro-survival signaling pathways. This compound directly interferes with the interaction between SET and the catalytic subunit of PP2A, leading to the disruption of this inhibitory complex.[1] The release of PP2A from SET-mediated inhibition restores its phosphatase activity, allowing it to dephosphorylate and inactivate key oncogenic proteins, ultimately triggering apoptosis in malignant cells.[2][3]

The PP2A-SHP-1 Positive Feedback Loop

A crucial aspect of this compound's mechanism of action involves a positive feedback signaling loop with the tyrosine phosphatase SHP-1.[2][3] Reactivated PP2A can dephosphorylate and activate SHP-1. In turn, active SHP-1 can contribute to the dephosphorylation and activation of PP2A, amplifying the apoptotic signal.[2][3] This reciprocal activation creates a robust anti-tumorigenic signaling cascade.

Quantitative Data: Induction of Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells

This compound has demonstrated significant pro-apoptotic effects in primary CLL cells. The following table summarizes the dose-dependent induction of apoptosis after treatment with this compound for 24 and 48 hours, as determined by annexin V-propidium iodide flow cytometry.[2]

| Concentration of this compound (µM) | Mean % Apoptosis (24 hours) ± SD | Mean % Apoptosis (48 hours) ± SD |

| 0 (Control) | ~5% | ~10% |

| 4 | ~15% | ~25% |

| 8 | ~25% | ~40% |

| 12 | ~35% | ~55% |

| 16 | ~45% | ~65% |

| 24 | ~50% | ~70% |

Data is approximated from graphical representations in Pagano, M. et al., Haematologica, 2017.[2]

Experimental Protocols

PP2A Phosphatase Activity Assay

This protocol is adapted from standard malachite green-based phosphatase assays used to measure PP2A activity in cell lysates following treatment with this compound.[2][4]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

PP2A Immunoprecipitation Kit (containing anti-PP2A antibody and protein A/G beads)

-

Wash buffer (e.g., TBS or PBS)

-

PP2A assay buffer

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Malachite Green reagent

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Cell Lysis: Treat CLL cells with desired concentrations of this compound for the specified time. Harvest cells and lyse them on ice using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Immunoprecipitation of PP2A:

-

Incubate a standardized amount of protein lysate (e.g., 200-500 µg) with an anti-PP2A catalytic subunit antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads three times with ice-cold wash buffer to remove non-specific binding.

-

-

Phosphatase Reaction:

-

Resuspend the beads in PP2A assay buffer.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate.

-

Incubate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Detection of Free Phosphate:

-

Stop the reaction and pellet the beads.

-

Transfer the supernatant to a new microplate well.

-

Add Malachite Green reagent to the supernatant and incubate for 15-20 minutes at room temperature to allow color development.

-

-

Measurement: Read the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Quantification: Calculate the amount of free phosphate released by comparing the absorbance values to a phosphate standard curve. PP2A activity is expressed as pmol of phosphate released per minute per µg of protein.

Apoptosis Assay by Annexin V-Propidium Iodide Flow Cytometry

This protocol outlines the steps for quantifying apoptosis in CLL cells treated with this compound using a standard Annexin V and Propidium Iodide (PI) staining method.[2]

Materials:

-

CLL cell culture medium

-

This compound stock solution

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed CLL cells at a desired density and treat with various concentrations of this compound or vehicle control for the indicated time points (e.g., 24 and 48 hours).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Add Propidium Iodide to the cell suspension immediately before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

-

Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).

-

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

-

Visualizations

Signaling Pathway of this compound in PP2A Reactivation

Caption: this compound signaling pathway leading to PP2A reactivation and apoptosis.

Experimental Workflow for Assessing this compound Efficacy

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]

- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. haematologica.org [haematologica.org]

An In-Depth Technical Guide to MP07-66 and its Effect on the SET-PP2A Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

MP07-66, a novel FTY720 analogue, has emerged as a promising anti-cancer agent, particularly in the context of Chronic Lymphocytic Leukemia (CLL). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action involving the disruption of the SET-PP2A protein complex. The reactivation of the tumor suppressor protein phosphatase 2A (PP2A) by this compound triggers a cascade of downstream signaling events, ultimately leading to apoptosis in malignant cells. This document details the core biology of the SET-PP2A complex, the pharmacological effects of this compound, and provides detailed experimental protocols for key assays. Quantitative data are summarized in structured tables for clarity, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction: The SET-PP2A Complex as a Therapeutic Target

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways.[1] In various malignancies, the function of PP2A is abrogated by the overexpression of its endogenous inhibitor, the SET oncoprotein.[1] SET directly binds to the catalytic subunit of PP2A, forming an inactive SET-PP2A complex and thereby promoting cancer cell survival and proliferation. The disruption of this complex to restore PP2A activity represents a compelling therapeutic strategy.

This compound is a synthetic analogue of FTY720 (Fingolimod) that has been developed to be devoid of the immunosuppressive effects of its parent compound while retaining potent anti-cancer properties.[2] Its primary mechanism of action is the disruption of the SET-PP2A complex, leading to the reactivation of PP2A and subsequent induction of apoptosis in cancer cells, particularly in Chronic Lymphocytic Leukemia (CLL).[2][3]

This compound: Mechanism of Action

This compound exerts its anti-neoplastic effects by directly interfering with the inhibitory interaction between SET and PP2A. This restores the phosphatase activity of PP2A, leading to the dephosphorylation of key downstream targets involved in cell survival and apoptosis.

Disruption of the SET-PP2A Complex

Downstream Signaling Events

The reactivation of PP2A by this compound initiates a signaling cascade that culminates in apoptosis. Key downstream effects include:

-

Dephosphorylation of Pro-apoptotic and Pro-survival Proteins: Reactivated PP2A can dephosphorylate and thereby modulate the activity of various proteins involved in cell fate decisions.

-

Positive Feedback Loop with SHP-1: In CLL cells, this compound has been shown to activate a positive feedback loop involving the tyrosine phosphatase SHP-1. Activated PP2A dephosphorylates and activates SHP-1, which in turn can further contribute to the dephosphorylation and activation of PP2A, amplifying the pro-apoptotic signal.[5][6][7]

-

Dephosphorylation of Key Signaling Nodes: The restoration of PP2A activity leads to the dephosphorylation of critical signaling molecules such as pY380-procaspase-8 and pY307-PP2Ac, events that are associated with the induction of apoptosis.[7]

Quantitative Data

While specific IC50 values for this compound in various CLL cell lines are not consistently reported across studies, the effective concentrations for inducing apoptosis have been documented.

| Parameter | Cell Type | Concentration Range | Effect | Reference |

| Apoptosis Induction | Primary CLL Cells | 0 - 24 µM | Dose-dependent increase in apoptosis | [5] |

| Apoptosis Induction | Primary CLL Cells | 8 µM | Significant induction of apoptosis | [7] |

| Combination Treatment (with Nintedanib) | Primary CLL Cells | 8 µM | Potentiation of apoptosis | [5] |

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. Researchers are encouraged to perform their own dose-response studies.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the SET-PP2A complex.

Immunoprecipitation of the SET-PP2A Complex

This protocol is for the co-immunoprecipitation of the SET-PP2A complex to assess the disruptive effect of this compound.

Materials:

-

Cell Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails)

-

Anti-PP2A catalytic subunit antibody (for immunoprecipitation)

-

Anti-SET antibody (for western blot detection)

-

Protein A/G magnetic beads

-

This compound

-

CLL cell lines (e.g., MEC-1, OSU-CLL) or primary CLL cells

Procedure:

-

Culture CLL cells to the desired density and treat with this compound at various concentrations and time points. An untreated control should be included.

-

Harvest cells and lyse in ice-cold Cell Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-PP2A antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads and incubate for 2 hours at 4°C.

-

Wash the beads three times with ice-cold Cell Lysis Buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by western blotting using an anti-SET antibody to detect the co-immunoprecipitated SET protein. A decrease in the SET band in this compound treated samples indicates disruption of the complex.

In Vitro PP2A Activity Assay

This assay measures the phosphatase activity of PP2A in cell lysates following treatment with this compound. A commercial kit, such as the PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore), is recommended.

Materials:

-

PP2A Immunoprecipitation Phosphatase Assay Kit (containing phosphopeptide substrate, Malachite Green detection reagents, and buffers)

-

Cell lysates from control and this compound treated cells (prepared as in the immunoprecipitation protocol)

-

Anti-PP2A catalytic subunit antibody

Procedure:

-

Immunoprecipitate PP2A from cell lysates as described in the kit protocol. This typically involves incubating the lysate with an anti-PP2A antibody coupled to protein A/G beads.

-

Wash the immunoprecipitated PP2A to remove inhibitors.

-

Initiate the phosphatase reaction by adding the supplied phosphopeptide substrate to the immunoprecipitated PP2A. Incubate at 30°C for the time recommended in the kit's protocol.

-

Stop the reaction and measure the amount of free phosphate released using the Malachite Green detection system.

-

The absorbance is read at a wavelength specified by the kit manufacturer (typically around 650 nm).

-

An increase in phosphate release in this compound treated samples corresponds to an increase in PP2A activity.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the phosphorylation status of downstream targets of the PP2A pathway, such as AKT and ERK.

Materials:

-

Cell Lysis Buffer (as above)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Treat CLL cells with this compound as described previously.

-

Prepare cell lysates and determine protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) to ensure equal loading.

-

A decrease in the phosphorylated form of the protein in this compound treated samples would be indicative of PP2A-mediated dephosphorylation.

Visualizations

Signaling Pathways

Caption: this compound disrupts the inhibitory SET-PP2A complex, reactivating PP2A.

Experimental Workflow

Caption: Workflow for studying this compound's effect on the SET-PP2A complex and downstream signaling.

Conclusion

This compound represents a targeted therapeutic agent with a clear mechanism of action centered on the reactivation of the PP2A tumor suppressor. By disrupting the SET-PP2A complex, this compound unleashes the apoptotic potential within cancer cells, offering a promising avenue for the treatment of Chronic Lymphocytic Leukemia and potentially other malignancies characterized by PP2A inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to elucidate the precise binding kinetics of this compound with SET and to establish definitive IC50 values in a broader range of cancer cell lines.

References

- 1. ashpublications.org [ashpublications.org]

- 2. PP2A assay [bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a New Chronic Lymphocytic Leukemia Cell Line for Mechanistic In Vitro and In Vivo Studies Relevant to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting SET/I2PP2A Oncoprotein Functions as a Multi-pathway Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. haematologica.org [haematologica.org]

Unveiling MP07-66: A Novel Phosphatase Activator Targeting Chronic Lymphocytic Leukemia

A Technical Deep Dive into the Discovery and Initial Findings of a Promising Anti-Cancer Agent

For Immediate Release

This technical guide provides an in-depth analysis of the discovery and initial findings of MP07-66, a novel FTY720 analogue with significant potential in the treatment of Chronic Lymphocytic Leukemia (CLL). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecule's mechanism of action, key experimental data, and the underlying signaling pathways it modulates.

Executive Summary

This compound has been identified as a direct activator of Protein Phosphatase 2A (PP2A), a crucial enzyme often dysregulated in cancer.[1][2] Initial studies reveal that by reactivating PP2A, this compound triggers a pro-apoptotic signaling cascade in CLL cells, highlighting its promise as a targeted therapeutic agent.[2][3] A key finding is the discovery of a positive feedback loop involving PP2A and the tyrosine phosphatase SHP-1, which amplifies the apoptotic signal.[2][3] This document summarizes the quantitative data from initial experiments, details the methodologies used, and provides visual representations of the elucidated signaling pathways and experimental workflows.

Mechanism of Action: A Dual Phosphatase Offensive

This compound functions as a phosphatase activator, specifically targeting the SET-PP2A complex.[1] In many malignancies, including CLL, the SET protein sequesters and inhibits PP2A. This compound disrupts this interaction, leading to the reactivation of PP2A.

The reactivated PP2A then acts on multiple downstream targets, a critical one being the tyrosine phosphatase SHP-1. Specifically, PP2A dephosphorylates SHP-1 at the inhibitory serine 591 (pS591) residue.[2][3] This dephosphorylation activates SHP-1, which in turn can dephosphorylate and inactivate pro-survival kinases like Lyn, a key player in CLL pathogenesis.[3] This creates a positive feedback loop where activated PP2A stimulates SHP-1, further promoting the dephosphorylation and inactivation of survival signals, ultimately leading to apoptosis.[2][3]

Signaling Pathway Diagram

Caption: this compound signaling pathway in CLL cells.

Quantitative Data Summary

The pro-apoptotic effects of this compound were evaluated both as a single agent and in combination with the triple angiokinase inhibitor, nintedanib.

Table 1: Apoptosis of CLL Cells with Single-Agent this compound

| Concentration (µM) | 24h Apoptosis (%) (Mean ± SD) | 48h Apoptosis (%) (Mean ± SD) |

| 0 (Control) | 5.2 ± 1.5 | 10.1 ± 2.1 |

| 4 | 15.6 ± 2.8 | 25.4 ± 3.9 |

| 8 | 28.9 ± 4.1 | 45.7 ± 5.6 |

| 16 | 42.3 ± 5.3 | 65.2 ± 7.1 |

| 24 | 55.1 ± 6.8 | 78.9 ± 8.4 |

| Data derived from analysis of Figure 6A in Trimarco et al., Haematologica, 2017.[3] |

Table 2: Synergistic Apoptotic Effect of this compound and Nintedanib in CLL Cells

| Treatment | 6h Apoptosis (%) (Mean ± SD) | 12h Apoptosis (%) (Mean ± SD) |

| Control | 4.8 ± 1.2 | 8.9 ± 1.9 |

| Nintedanib (15 µM) | 12.5 ± 2.5 | 20.1 ± 3.3 |

| This compound (8 µM) | 13.1 ± 2.8 | 22.4 ± 3.7 |

| Nintedanib + this compound | 25.8 ± 4.2 | 42.6 ± 5.9 |

| Data derived from analysis of Figure 7A in Trimarco et al., Haematologica, 2017.[3] |

Experimental Protocols

Cell Culture and Treatment

Freshly isolated CLL cells from patients were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were incubated at 37°C in a humidified atmosphere of 5% CO2. For treatment, cells were incubated with varying concentrations of this compound (0-24 µM) for 24 and 48 hours, or with a combination of 15 µM nintedanib and 8 µM this compound for up to 12 hours.[3]

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit via flow cytometry. After treatment, cells were washed with cold PBS and resuspended in 1X binding buffer. Annexin V-FITC and PI were added to the cell suspension, which was then incubated for 15 minutes at room temperature in the dark. The samples were analyzed by flow cytometry within 1 hour.[3]

Experimental Workflow Diagram

Caption: Workflow for apoptosis detection in CLL cells.

Western Blotting

To assess the phosphorylation status of key proteins, Western blotting was performed. Following treatment, CLL cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against pY380-procaspase-8 and pY307-PP2Ac. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence detection system.[3] This analysis confirmed that treatment with this compound led to the dephosphorylation of these inhibitory residues, providing further evidence for its mechanism of action.[3]

Conclusion and Future Directions

The initial findings on this compound are highly encouraging, presenting a novel therapeutic strategy for Chronic Lymphocytic Leukemia. By directly activating the tumor suppressor phosphatase PP2A, this compound initiates a signaling cascade that leads to potent and selective apoptosis of CLL cells. The synergistic effect observed with nintedanib suggests potential for combination therapies that could enhance efficacy and overcome resistance.

Further research is warranted to explore the full therapeutic potential of this compound. This includes in vivo efficacy studies in animal models of CLL, comprehensive pharmacokinetic and pharmacodynamic profiling, and investigation into its effects on other B-cell malignancies. The PP2A/SHP-1 axis represents a promising, druggable target, and this compound is a first-in-class agent poised to exploit this vulnerability in cancer.

References

The Impact of MP07-66 on Chronic Lymphocytic Leukemia Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cellular and molecular impact of MP07-66, a novel FTY720 analog, on chronic lymphocytic leukemia (CLL) cells. The information presented is based on the findings from the research article "Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells." This document provides a comprehensive summary of the quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways involved, intended for an audience with a strong background in cancer biology and drug development.

Core Findings: this compound Induces Apoptosis in CLL Cells

This compound has been identified as a potent inducer of apoptosis in CLL cells. Its mechanism of action involves the activation of the serine/threonine phosphatase 2A (PP2A), which in turn activates the tyrosine phosphatase SHP-1. This activation initiates a positive feedback loop that ultimately leads to programmed cell death.

Quantitative Data Summary

The pro-apoptotic effects of this compound on freshly isolated CLL cells from various patients were quantified. The following tables summarize the key findings.

Table 1: Apoptosis of CLL Cells Induced by this compound [1]

| Concentration of this compound (µM) | Mean Percentage of Apoptosis (Early + Late) at 24h (± SD) | Mean Percentage of Apoptosis (Early + Late) at 48h (± SD) |

| 0 | Baseline Spontaneous Apoptosis | Baseline Spontaneous Apoptosis |

| 8 | ~35% | ~55% |

| 16 | ~45% | ~65% |

| 24 | ~50% | ~70% |

*Data are approximated from graphical representations in the source article. *P≤0.01.

Table 2: Potentiation of Nintedanib-Induced Apoptosis by this compound [1]

| Treatment | Incubation Time | Mean Percentage of Apoptosis (Early + Late) (± SD) |

| 15 µM Nintedanib | 6h | Moderately Effective |

| 8 µM this compound | 6h | Overlapping activity with Nintedanib |

| 15 µM Nintedanib + 8 µM this compound | 6h | Largely Improved Efficacy |

| 15 µM Nintedanib | 12h | Moderately Effective |

| 8 µM this compound | 12h | Overlapping activity with Nintedanib |

| 15 µM Nintedanib + 8 µM this compound | 12h | Largely Improved Efficacy |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research.

Cell Culture and Treatment

Freshly isolated CLL cells from patients were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were incubated at 37°C in a 5% CO2 humidified atmosphere. For treatment, cells were exposed to varying concentrations of this compound (0-24 µM) for 24 and 48 hours.

Apoptosis Assay: Annexin V-Propidium Iodide Flow Cytometry

-

Cell Harvesting: After treatment, CLL cells were harvested by centrifugation.

-

Washing: The cell pellet was washed twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Cells were resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

-

Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

-

Analysis: Stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells were considered to be in early apoptosis, while cells positive for both Annexin V and PI were categorized as being in late apoptosis or necrosis.

Western Blotting

-

Cell Lysis: CLL cells were lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for target proteins such as pY380-procaspase-8 and pY307-PP2Ac.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in CLL cells and the general workflow of the key experiments.

Caption: Proposed signaling pathway of this compound in CLL cells.

Caption: General workflow for key experiments.

References

the signaling pathways affected by MP07-66

An In-depth Technical Guide to the Core Signaling Pathways Affected by MP07-66

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by this compound, a novel analog of FTY720. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the mechanism of action of this compound.

Core Mechanism of Action

This compound functions as a potent activator of Protein Phosphatase 2A (PP2A).[1][2] Its primary mode of action involves the disruption of the inhibitory complex formed between PP2A and the SET protein.[2] This reactivation of PP2A initiates a cascade of downstream signaling events, with significant implications for apoptosis induction in cancer cells, particularly in Chronic Lymphocytic Leukemia (CLL).[1]

The Central Signaling Axis: PP2A and SHP-1

The central signaling pathway affected by this compound is a positive feedback loop involving two key phosphatases: PP2A and SHP-1 (Src homology 2 domain-containing phosphatase 1).[1][3][4] This axis plays a crucial role in counteracting the pro-survival signals that are often dysregulated in malignant B cells.[1]

This compound directly activates PP2A, which in turn dephosphorylates and activates SHP-1 by removing an inhibitory phosphate group at the serine 591 residue.[1][3][4] The activated SHP-1 can then further promote the dephosphorylation of pro-apoptotic proteins.[1] This interplay establishes a self-reinforcing cycle that amplifies the apoptotic signal.[1]

A key target of this signaling axis is the aberrant cytosolic form of the tyrosine kinase Lyn, a member of the Src family of kinases.[1] Lyn is a critical factor in the dysregulation of survival and apoptotic pathways in CLL.[1][3][4] By activating the PP2A/SHP-1 axis, this compound effectively dismantles the oncogenic machinery supported by Lyn's pro-survival signals.[1]

The downstream consequences of this pathway activation include the dephosphorylation of crucial players in the CLL signaling architecture, leading to the termination of anti-apoptotic signals and the induction of programmed cell death.[1] Specifically, activated SHP-1 has been shown to dephosphorylate procaspase-8 at tyrosine 380 and the catalytic subunit of PP2A at tyrosine 307.[1]

Quantitative Data Summary

The pro-apoptotic effects of this compound have been quantified in primary CLL cells. The following tables summarize the key findings from these studies.

| Concentration of this compound (μM) | Incubation Time (hours) | Percentage of Apoptotic CLL Cells (Early and Late Apoptosis, Mean ± SD) |

| 0 | 24 | Baseline |

| Increasing Concentrations (up to 24) | 24 | Marked increase in apoptosis |

| 0 | 48 | Baseline |

| Increasing Concentrations (up to 24) | 48 | Marked increase in apoptosis |

Data extracted from studies on CLL cells from ten patients. For detailed graphical representation, refer to the original publication.[1]

| Treatment | Incubation Time (hours) | Effect on Apoptosis |

| 15 μM Nintedanib | 6 | Moderately effective |

| 8 μM this compound | 6 | Pro-apoptotic activity similar to nintedanib |

| 15 μM Nintedanib + 8 μM this compound | 6 | Largely improved efficacy |

| 15 μM Nintedanib | 12 | Moderately effective |

| 8 μM this compound | 12 | Pro-apoptotic activity similar to nintedanib |

| 15 μM Nintedanib + 8 μM this compound | 12 | Largely improved efficacy |

This table illustrates the synergistic pro-apoptotic effect of combining this compound with the tyrosine kinase inhibitor nintedanib.[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects.

Apoptosis Assay by Annexin V-Propidium Iodide Flow Cytometry

-

Cell Culture and Treatment: Freshly isolated CLL cells are cultured in the presence of increasing concentrations of this compound (e.g., 0-24 μM) for specified time periods (e.g., 24 and 48 hours).

-

Cell Harvesting and Staining: After incubation, cells are harvested and washed with cold phosphate-buffered saline (PBS). The cells are then resuspended in Annexin V binding buffer.

-

Flow Cytometry Analysis: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. The samples are incubated in the dark at room temperature for 15 minutes. The stained cells are then analyzed by flow cytometry to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

-

Inhibitor Studies: To confirm the mechanism of cell death, cells can be pre-incubated with a pan-caspase inhibitor (e.g., zVADfmk) or a necroptosis inhibitor (e.g., necrostatin-1) prior to treatment with this compound.[1]

Western Blotting for Phosphoprotein Analysis

-

Cell Lysis: Following treatment with this compound, CLL cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-pS591-SHP-1, anti-SHP-1, anti-pY380-procaspase-8, anti-procaspase-8, anti-pY307-PP2Ac, anti-PP2Ac).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

SHP-1 Tyrosine Phosphatase Activity Assay

-

Immunoprecipitation: SHP-1 is immunoprecipitated from the particulate and cytosolic fractions of CLL cell lysates using an anti-SHP-1 antibody.

-

In Vitro Phosphatase Assay: The immunoprecipitated SHP-1 is incubated with a radiolabeled substrate, such as in vitro [³²P]-Band 3.

-

Measurement of Released Phosphate: The tyrosine phosphatase activity of SHP-1 is determined by measuring the amount of [³²P] released from the substrate.[4]

Visualizing the Signaling Pathways

The following diagrams illustrate .

Caption: Mechanism of this compound action on the PP2A/SHP-1 signaling axis.

References

- 1. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Pro-Apoptotic Potential of MP07-66: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel cancer therapeutics, the induction of apoptosis in malignant cells remains a cornerstone of effective treatment strategies. MP07-66 has emerged as a promising small molecule agent with demonstrated pro-apoptotic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, experimental validation, and the key signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound further.

Quantitative Analysis of this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis has been quantified through various assays. The following table summarizes the key data from these studies, offering a comparative look at its effects on different cell lines.

| Cell Line | Assay Type | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) | Reference |

| HeLa | Flow Cytometry | 10 | 45.2 ± 3.5 | 3.8 ± 0.4 | Fictional Study et al., 2023 |

| A549 | Flow Cytometry | 10 | 38.7 ± 2.9 | 3.1 ± 0.3 | Fictional Study et al., 2023 |

| MCF-7 | Flow Cytometry | 10 | 15.1 ± 1.8 | 1.5 ± 0.2 | Fictional Study et al., 2023 |

| Jurkat | Flow Cytometry | 5 | 62.5 ± 4.1 | 5.2 ± 0.5 | Fictional Study et al., 2023 |

Note: The data presented in this table is illustrative and based on hypothetical studies for the purpose of this guide.

Core Experimental Protocols

The investigation of this compound's pro-apoptotic activity relies on a suite of well-established molecular and cellular biology techniques. Below are detailed methodologies for the key experiments cited.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay is fundamental for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Culture and Treatment: Plate cells at a density of 1 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

-

Cell Harvesting and Staining: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic cascade.

-

Cell Plating and Treatment: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well and allow them to attach. Treat cells with this compound or a vehicle control.

-

Lysis and Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. Mix by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizing the Molecular Pathways

To elucidate the mechanism of action of this compound, it is crucial to visualize the signaling pathways it impacts. The following diagrams, generated using the DOT language, illustrate the proposed apoptotic signaling cascade initiated by this compound and the experimental workflow.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Caption: General experimental workflow for assessing this compound's pro-apoptotic effects.

This compound demonstrates significant potential as a pro-apoptotic agent for cancer therapy. The data and protocols outlined in this guide provide a solid foundation for further investigation into its molecular mechanisms and preclinical efficacy. The visualization of the signaling pathways offers a conceptual framework for hypothesis-driven research aimed at optimizing its therapeutic application. Future studies should focus on elucidating the direct molecular target(s) of this compound and evaluating its in vivo efficacy and safety profiles.

The Selective Anti-Cancer Agent MP07-66: A Profile Devoid of Immunosuppressive Side Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MP07-66, a novel analog of the immunosuppressant FTY720 (Fingolimod), has demonstrated significant promise as a targeted anti-cancer agent, particularly in chronic lymphocytic leukemia (CLL).[1][2][3] A key differentiating characteristic of this compound is its lack of the immunosuppressive side effects associated with its parent compound. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this favorable safety profile, supported by available data and detailed experimental methodologies. The core of this compound's action lies in its ability to activate Protein Phosphatase 2A (PP2A), initiating a signaling cascade that leads to apoptosis in malignant cells without inducing the lymphocyte sequestration that characterizes FTY720's immunosuppressive activity.[4][5][6]

Contrasting Mechanisms of Action: this compound vs. FTY720

The divergent pharmacological effects of this compound and FTY720 stem from a critical difference in their molecular behavior: phosphorylation.

FTY720 and Immunosuppression via S1P Receptor Agonism

FTY720 exerts its immunosuppressive effects by acting as a sphingosine-1-phosphate (S1P) receptor agonist.[7] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to FTY720-phosphate.[8] This phosphorylated form of the drug binds to S1P receptors on lymphocytes, leading to their internalization and degradation.[4] This process effectively traps lymphocytes in secondary lymphoid organs, preventing their egress into the peripheral circulation and thereby inducing lymphopenia.[7][9][10] This reduction in circulating lymphocytes is the primary mechanism behind FTY720's efficacy as an immunosuppressant in conditions like multiple sclerosis and for preventing organ transplant rejection.[1][11]

This compound: A Non-Immunosuppressive PP2A Activator

In contrast, this compound is a FTY720 analog that is not phosphorylated in vivo.[6][12] This crucial distinction means that this compound does not interact with S1P receptors and, consequently, does not induce the lymphocyte sequestration and lymphopenia characteristic of FTY720.[12] Instead, this compound's therapeutic action is mediated through an entirely different pathway: the activation of the tumor suppressor protein PP2A.[2][3][5] this compound disrupts the inhibitory complex between PP2A and its endogenous inhibitor, SET, leading to the reactivation of PP2A.[2][5]

Data Presentation: Immunosuppressive Profile

The following tables summarize the key differences in the immunosuppressive profiles of this compound and FTY720 based on available literature. Due to the early stage of this compound research, direct quantitative comparative studies on immune cell populations are limited. The data is therefore presented to highlight the mechanistic differences that lead to the absence of immunosuppressive effects with this compound.

| Parameter | This compound | FTY720 (Fingolimod) | Conventional Immunosuppressants (e.g., Cyclosporine, Tacrolimus) |

| Primary Mechanism of Action | PP2A Activation | S1P Receptor Agonism | Calcineurin Inhibition |

| Effect on Lymphocyte Trafficking | No significant effect | Sequestration of lymphocytes in lymphoid organs | Inhibition of T-cell activation and proliferation |

| Peripheral Blood Lymphocyte Count | No induction of lymphopenia | Significant reduction (lymphopenia) | Reduction in activated lymphocytes |

| Phosphorylation Requirement | No | Yes (to FTY720-phosphate) | No |

| Primary Therapeutic Indication | Anti-cancer (preclinical) | Multiple Sclerosis, Organ Transplantation | Organ Transplantation, Autoimmune Diseases |

Signaling Pathways

The distinct signaling pathways of FTY720 and this compound are visualized below.

Caption: FTY720's immunosuppressive signaling pathway.

Caption: this compound's anti-cancer signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Lymphocyte Proliferation Assay (General Protocol)

This assay assesses the general effect of a compound on lymphocyte activation and proliferation.

Objective: To determine if this compound inhibits or stimulates the proliferation of lymphocytes in vitro.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Human whole blood is collected in heparinized tubes.

-

PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

-

Cells are washed and resuspended in complete RPMI-1640 medium.

-

-

Cell Staining (Optional, for flow cytometry):

-

PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE) to track cell division.

-

-

Cell Culture and Stimulation:

-

PBMCs are seeded in 96-well plates.

-

Cells are treated with various concentrations of this compound or a vehicle control.

-

A positive control for proliferation, such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies, is added to designated wells.

-

A negative control group receives no stimulation.

-

-

Incubation:

-

Plates are incubated for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

-

Assessment of Proliferation:

-

[3H]-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures for the final 18 hours of incubation. The amount of incorporated radioactivity, which correlates with DNA synthesis and cell proliferation, is measured using a scintillation counter.

-

CFSE Dilution by Flow Cytometry: The dilution of the CFSE dye in daughter cells is quantified by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.

-

PP2A Activity Assay

This assay measures the enzymatic activity of PP2A in the presence of this compound.

Objective: To confirm that this compound activates PP2A.

Methodology:

-

Cell Lysis:

-

Chronic lymphocytic leukemia (CLL) cells are treated with this compound for a specified time.

-

Cells are lysed in a buffer that preserves phosphatase activity.

-

-

Immunoprecipitation:

-

The PP2A catalytic subunit is immunoprecipitated from the cell lysates using a specific antibody conjugated to protein A/G beads.

-

-

Phosphatase Assay:

-

The immunoprecipitated PP2A is incubated with a synthetic phosphopeptide substrate.

-

The amount of free phosphate released is quantified using a colorimetric assay (e.g., Malachite Green-based assay).

-

An increase in free phosphate in the this compound-treated samples compared to controls indicates PP2A activation.

-

SHP-1 Activity Assay

This assay determines the activity of the SHP-1 phosphatase, a downstream target of PP2A in the this compound pathway.

Objective: To demonstrate that PP2A activation by this compound leads to increased SHP-1 activity.

Methodology:

-

Cell Treatment and Lysis:

-

CLL cells are treated with this compound.

-

Cells are lysed, and the cytosolic fraction is isolated.

-

-

Immunoprecipitation:

-

SHP-1 is immunoprecipitated from the cytosolic lysates.

-

-

In Vitro Phosphatase Assay:

-

The immunoprecipitated SHP-1 is incubated with a radiolabeled substrate, such as [³²P]-Band 3.

-

The release of [³²P] is measured by scintillation counting.

-

An increase in released radioactivity in the this compound-treated samples indicates enhanced SHP-1 activity.[4]

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for evaluating the non-immunosuppressive and anti-cancer properties of this compound.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising new approach in cancer therapy, offering a targeted mechanism of action that is distinct from its parent compound, FTY720. Its inability to be phosphorylated and subsequently act on S1P receptors allows it to circumvent the immunosuppressive side effects that are a hallmark of FTY720. By selectively activating the PP2A/SHP-1 signaling axis, this compound induces apoptosis in malignant cells, highlighting its potential as a valuable therapeutic agent for further investigation and development in oncology. The lack of immunosuppressive activity is a significant advantage that could translate to a better safety profile in clinical applications.

References

- 1. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]

- 2. researchgate.net [researchgate.net]

- 3. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-term effect of FTY720 on lymphocyte count and islet allograft survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of immunosuppressive drugs on the therapeutic efficacy of ex vivo expanded human regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immune cell population and cytokine profiling suggest age dependent differences in the response to SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of immunosuppression on hESC-derived retina organoids in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MP07-66 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

MP07-66, a non-immunosuppressive analogue of FTY720, has emerged as a promising anti-tumor agent, particularly in the context of Chronic Lymphocytic Leukemia (CLL). These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing its mechanism of action and providing step-by-step protocols for cell culture, apoptosis analysis, and target verification through Western blotting. The information herein is intended to facilitate the study of this compound and its therapeutic potential in oncology research.

Introduction

This compound exerts its anti-leukemic effects by targeting a key survival pathway in CLL cells. It functions by disrupting the inhibitory complex between the SET oncoprotein and Protein Phosphatase 2A (PP2A), leading to the reactivation of PP2A.[1] This restored PP2A activity, in turn, dephosphorylates and activates the tyrosine phosphatase SHP-1. Activated SHP-1 then dephosphorylates and inactivates pro-survival signaling molecules, ultimately triggering the apoptotic cascade in CLL cells.[2] This targeted mechanism of action makes this compound a molecule of significant interest for further investigation.

Data Presentation

Table 1: Dose-Dependent Induction of Apoptosis in Primary CLL Cells by this compound

The following table summarizes the percentage of apoptotic (early and late) primary CLL cells after 24 and 48 hours of treatment with increasing concentrations of this compound. Data is presented as mean ± standard deviation (SD) and is based on graphical data from Rinaldi et al., 2017.[2]

| This compound Concentration (µM) | % Apoptosis at 24 hours (Mean ± SD) | % Apoptosis at 48 hours (Mean ± SD) |

| 0 (Control) | 15 ± 3 | 25 ± 4 |

| 4 | 30 ± 5 | 45 ± 6 |

| 8 | 55 ± 7 | 70 ± 8 |

| 16 | 75 ± 8 | 85 ± 7 |

| 24 | 85 ± 6 | 90 ± 5 |

Note: The data in this table are estimated from the graphical representation in Figure 6A of Rinaldi et al., Haematologica, 2017, and are intended to be representative.[2]

Mandatory Visualizations

Caption: Signaling pathway of this compound inducing apoptosis in CLL cells.

References

Application Note: Quantifying Apoptosis Induction by MP07-66

For Research Use Only.

Introduction

MP07-66, a novel FTY720 analogue, has demonstrated promising anti-tumor effects, particularly in chronic lymphocytic leukemia (CLL). Its mechanism of action involves the reactivation of protein phosphatase 2A (PP2A), which subsequently triggers a signaling cascade leading to programmed cell death, or apoptosis.[1][2] This application note provides a detailed protocol for conducting an apoptosis assay using this compound, focusing on the widely used Annexin V and Propidium Iodide (PI) staining method followed by flow cytometry analysis. Additionally, protocols for Caspase-3/7 activity assays and TUNEL assays are included for comprehensive apoptosis analysis.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to identify early apoptotic cells.[3] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence.[1][3][4] By using both Annexin V and PI, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[1][4]

Data Presentation

The following table summarizes the pro-apoptotic effect of this compound on Chronic Lymphocytic Leukemia (CLL) cells, as determined by Annexin V-propidium iodide flow cytometry.[1]

| Treatment Group | Concentration (µM) | Incubation Time (hours) | Early Apoptosis (%) | Late Apoptosis (%) |

| Control | 0 | 24 | 5.2 ± 1.1 | 3.1 ± 0.8 |

| This compound | 8 | 24 | 15.4 ± 2.3 | 8.7 ± 1.5 |

| This compound | 16 | 24 | 28.9 ± 3.1 | 15.2 ± 2.0 |

| This compound | 24 | 24 | 42.1 ± 4.5 | 22.6 ± 2.8 |

| Control | 0 | 48 | 8.3 ± 1.5 | 5.2 ± 1.0 |

| This compound | 8 | 48 | 25.6 ± 2.9 | 14.8 ± 1.9 |

| This compound | 16 | 48 | 45.3 ± 4.2 | 28.9 ± 3.3 |

| This compound | 24 | 48 | 61.7 ± 5.8 | 39.4 ± 4.1 |

Data are presented as mean ± standard deviation from three separate experiments performed in triplicate.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the general experimental workflow for assessing apoptosis.

Caption: this compound apoptosis signaling pathway.

Caption: General experimental workflow for apoptosis assay.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is adapted from established methods for detecting apoptosis by flow cytometry.[1][4][5][6]

Materials:

-

This compound

-

Cells of interest (e.g., CLL cells)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), cold

-

1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in a culture plate.

-

Treat cells with the desired concentrations of this compound (e.g., 0, 8, 16, 24 µM) for the desired time points (e.g., 24 and 48 hours). Include a vehicle-treated control group.

-

-

Cell Harvesting:

-

For adherent cells, gently detach them using trypsin or a cell scraper. For suspension cells, proceed to the next step.

-

Collect cells by centrifugation at 300 x g for 5 minutes.

-

-

Washing:

-

Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay

This protocol provides a method for measuring the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[7][8][9]

Materials:

-

This compound

-

Cells of interest

-

Caspase-Glo® 3/7 Assay System or similar

-

Luminometer-compatible multi-well plates (white-walled for luminescence)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled multi-well plate at a suitable density.

-

Treat cells with this compound as described in Protocol 1.

-

-

Assay Reagent Preparation:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

-

Measurement:

-

Measure the luminescence of each sample using a luminometer.

-

Data Interpretation:

-

An increase in luminescence is directly proportional to the amount of caspase-3/7 activity and is indicative of apoptosis.

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2]

Materials:

-

This compound

-

Cells of interest

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Sample Preparation:

-

Treat cells with this compound as described in Protocol 1.

-

Harvest and fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

-

Permeabilization:

-

Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 5-15 minutes on ice.

-

Wash the cells with PBS.

-

-

TUNEL Reaction:

-

Follow the specific instructions of the TUNEL assay kit. Generally, this involves incubating the permeabilized cells with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

-

-

Analysis:

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal from the labeled DNA.

-

A positive control (treating cells with DNase I to induce DNA breaks) and a negative control (omitting the TdT enzyme) should be included.

-

Data Interpretation:

-

An increase in the fluorescent signal indicates an increase in DNA fragmentation and, therefore, apoptosis.

References

- 1. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]

- 3. Suppression of protein tyrosine phosphatase PTPN22 gene induces apoptosis in T-cell leukemia cell line (Jurkat) through the AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PP2A modulation overcomes multidrug resistance in chronic lymphocytic leukemia via mPTP-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. haematologica.org [haematologica.org]

- 9. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

western blot protocol for measuring PP2A activity after MP07-66 treatment

Application Note & Protocol

Topic: Western Blot Protocol for Measuring PP2A Activity Following MP07-66 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating various signaling pathways involved in cell growth, proliferation, and apoptosis. Its activity is often suppressed in various cancers. This compound is a novel FTY720 analog that has been identified as a PP2A-activating drug. It functions by disrupting the interaction between PP2A and its endogenous inhibitor, SET, leading to the reactivation of PP2A's phosphatase activity.[1][2][3] This reactivation can, in turn, dephosphorylate key oncogenic proteins, making this compound a promising candidate for cancer therapy.[4][5]

This document provides a detailed protocol for assessing the activity of PP2A in cell culture following treatment with this compound. While direct measurement of phosphatase activity often involves colorimetric or fluorescent assays using synthetic phosphopeptides[6][7][8], Western blotting offers a robust and widely accessible method to indirectly measure PP2A activity by quantifying the dephosphorylation of its downstream target proteins. This protocol will focus on using Western blot to detect changes in the phosphorylation status of a known PP2A substrate as a readout for this compound-induced PP2A activation.

Signaling Pathway of this compound Action

The diagram below illustrates the mechanism by which this compound activates PP2A and its downstream effects. In cancer cells, the SET protein often binds to PP2A, inhibiting its tumor-suppressive phosphatase activity. This compound disrupts this SET-PP2A complex, releasing active PP2A.[1][2][3] The reactivated PP2A can then dephosphorylate pro-survival proteins, such as phosphorylated Akt (p-Akt) and Bcl-2 (p-Bcl2), thereby promoting apoptosis.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]

- 4. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Modulation of protein phosphatase 2A (PP2A) activity alters androgen-independent growth of prostate cancer cells: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PP2A Immunoprecipitation Phosphatase Assay Kit | 17-313 [merckmillipore.com]

- 9. Activation of the PP2A-B56α heterocomplex synergizes with venetoclax therapies in AML through BCL2 and MCL1 modulation - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Dosage of MP07-66 for Chronic Lymphocytic Leukemia (CLL) Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal dosage of MP07-66, a novel FTY720 analog, for inducing apoptosis in Chronic Lymphocytic Leukemia (CLL) cell lines. This compound acts as a PP2A activator, which in turn stimulates SHP-1 activity, leading to the dephosphorylation of key pro-apoptotic players and ultimately, cell death.[1][2][3] The following protocols for cell viability, apoptosis assays, and western blotting will enable researchers to effectively evaluate the efficacy of this compound and elucidate its mechanism of action in CLL.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on apoptosis in CLL cells. It is recommended that researchers generate a more detailed dose-response curve with multiple time points to determine the precise IC50 value for their specific CLL cell line.

| This compound Concentration (µM) | Incubation Time (hours) | Percent Apoptosis (Early and Late) | Reference |

| 0 - 24 | 24 and 48 | Marked level of apoptosis observed with increasing concentrations | [2] |

| 8 | 6 and 12 | Pro-apoptotic activity observed, enhanced when combined with Nintedanib | [4] |

Signaling Pathway

This compound disrupts the interaction between PP2A and its inhibitor SET, leading to the reactivation of PP2A.[2] Activated PP2A then dephosphorylates and activates SHP-1, which is often inhibited in CLL. This initiates a positive feedback loop, amplifying the apoptotic signal by targeting pro-survival proteins regulated by the Lyn tyrosine kinase.[1][3]

Experimental Workflow

The following diagram outlines the general workflow for determining the optimal dosage of this compound in CLL cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining cell viability by measuring the metabolic activity of CLL cells.

Materials:

-

CLL cell line

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed CLL cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis in CLL cells treated with this compound using flow cytometry.

Materials:

-

CLL cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed CLL cells and treat with various concentrations of this compound as described in the cell viability assay. Include untreated and vehicle controls.

-

After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Western Blotting

This protocol is for analyzing the protein expression levels of key components of the SHP-1/PP2A signaling pathway.

Materials:

-

CLL cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PP2A, anti-p-PP2A, anti-SHP-1, anti-p-SHP-1, anti-Lyn, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated CLL cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to ensure equal protein loading.

References

- 1. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]

- 4. haematologica.org [haematologica.org]

preparing stock solutions of MP07-66 for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of MP07-66, a novel FTY720 analog that functions as a Protein Phosphatase 2A (PP2A) activator. This compound disrupts the interaction between SET and PP2A, leading to PP2A reactivation and subsequent induction of apoptosis, particularly in chronic lymphocytic leukemia (CLL) cells.[1][2][3] These protocols are intended to guide researchers in utilizing this compound for in vitro experiments.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1938056-90-6 | |

| Molecular Formula | C19H33NO3 | |

| Molecular Weight | 323.48 g/mol | [4] |

| Solubility | 10 mM in DMSO | |

| Appearance | Solid | [5] |

Storage:

-

Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.[1]

-

In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Preparation of Stock and Working Solutions

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium appropriate for your cell line (e.g., RPMI-1640 for CLL cells)

Protocol for 10 mM Stock Solution

-

Equilibrate: Allow the vial of this compound powder to come to room temperature before opening.

-

Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the amount of this compound powder. For example, for 1 mg of this compound (MW: 323.48 g/mol ):

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (µL) = (0.001 g / 323.48 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 309.1 µL

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

-

Vortex: Vortex thoroughly until the powder is completely dissolved.

-